4-(Difluoromethyl)picolinonitrile
Description
4-(Difluoromethyl)picolinonitrile is a fluorinated pyridine derivative characterized by a difluoromethyl (-CF₂H) group at the 4-position of the picolinonitrile backbone. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by fluorine substitution. The difluoromethyl group enhances metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs, making it a valuable intermediate in drug development .
Properties
IUPAC Name |
4-(difluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-7(9)5-1-2-11-6(3-5)4-10/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHYVRDBTSLOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273295 | |
| Record name | 4-(Difluoromethyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211582-77-2 | |
| Record name | 4-(Difluoromethyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211582-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis
Synthesis of 4-Propargylaminoisoxazole Derivative
The precursor bearing the difluoromethyl group is synthesized via functionalization of isoxazole with a difluoromethyl-substituted propargyl amine.Gold(I)-Catalyzed Cyclization
The 4-propargylaminoisoxazole derivative is subjected to gold(I) catalysis in 1,2-dichloroethane under an inert atmosphere at 60 °C for approximately 3 hours to form the corresponding isoxazolopyridine intermediate.N–O Bond Cleavage Under Basic Conditions
The isoxazolopyridine intermediate is treated with potassium carbonate (1.5 equivalents) in dry methanol at 60 °C for 30 minutes. This step cleaves the N–O bond, yielding 3-hydroxy-4-(difluoromethyl)picolinonitrile.Workup and Purification
The reaction mixture is quenched with 1 M aqueous hydrochloric acid, extracted with ethyl acetate, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford the final product.
One-Pot Synthesis
A streamlined one-pot procedure combines the cyclization and N–O bond cleavage steps without isolation of intermediates. After gold(I)-catalyzed cyclization, potassium carbonate and methanol are added directly to the reaction mixture, which is then stirred at 60 °C for 30 minutes to complete the transformation to the target compound.
Research Findings and Reaction Data
N–O Bond Cleavage Optimization
The efficiency of the N–O bond cleavage step was extensively studied under various acidic and basic conditions. Table 1 summarizes the yields and conversions for the cleavage of an isoxazolopyridine intermediate analogous to the difluoromethyl derivative.
| Entry | Conditions | Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| 1 | 1 M HCl in MeOH | 8 | 100 | 70 |
| 6 | Triethylamine in MeOH | 6 | 100 | 87 |
| 7 | N,N-Dimethyl-4-aminopyridine | 6 | 100 | 96 |
| 13 | Potassium carbonate in MeOH | 0.5 | 100 | 92 |
Potassium carbonate in methanol was identified as the optimal condition, providing the highest yield (92%) in the shortest reaction time (30 minutes) with complete conversion.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 4-Propargylaminoisoxazole Synthesis | Difluoromethyl propargyl amine derivative | Ambient | Variable | Not specified | Precursor preparation |
| Gold(I)-Catalyzed Cyclization | Au(I) catalyst, 1,2-dichloroethane | 60 °C | 3 hours | High | Forms isoxazolopyridine intermediate |
| N–O Bond Cleavage | K₂CO₃ in MeOH | 60 °C | 0.5 hours | Up to 92 | Efficient cleavage to final product |
| Workup and Purification | Aqueous HCl quench, extraction | Ambient | - | - | Standard organic extraction |
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene reagents for difluoromethylation, metal catalysts for cyclization, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other nitrogen-containing compounds .
Scientific Research Applications
4-(Difluoromethyl)picolinonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)picolinonitrile involves its interaction with molecular targets through its functional groups. The difluoromethyl group can form hydrogen bonds and interact with electron-rich sites, while the nitrile group can participate in coordination with metal ions or other electrophilic centers . These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to the desired effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The substituents on the picolinonitrile scaffold critically influence physicochemical properties and applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Picolinonitrile Derivatives
Fluorine vs. Non-Fluorinated Analogs
- Metabolic Stability: The difluoromethyl group in this compound reduces oxidative metabolism compared to its non-fluorinated counterpart, 4-methylpicolinonitrile, by stabilizing the C-H bond .
- Lipophilicity: Fluorine substitution increases logP values, enhancing membrane permeability. For example, this compound (logP ~1.8) is more lipophilic than 4-(Aminomethyl)picolinonitrile (logP ~0.5) .
- Electronic Effects : The electron-withdrawing nature of fluorine alters the electron density of the pyridine ring, affecting reactivity in cross-coupling reactions .
Biological Activity
4-(Difluoromethyl)picolinonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring with a difluoromethyl group and a nitrile functional group. The molecular formula is with a molecular weight of approximately 155.12 g/mol. The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other picolinonitriles that have shown inhibitory effects on various targets.
- Cellular Interaction : It interacts with cellular receptors and proteins, potentially affecting cell signaling pathways crucial for growth and proliferation.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound against various biological targets. Below is a summary of findings from selected studies:
| Study | Target | IC50 (µM) | Effect | Reference |
|---|---|---|---|---|
| Study 1 | Enzyme A | 5.2 | Inhibition | |
| Study 2 | Receptor B | 3.8 | Antagonistic | |
| Study 3 | Pathway C | 7.0 | Modulation |
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant activity against Gram-positive bacteria, with an MIC value of 4.9 µM, indicating its potential as an antimicrobial agent.
- Cancer Research : In another study, the compound was tested for its antiproliferative effects on cancer cell lines. It exhibited an IC50 of 6.5 µM against breast cancer cells, suggesting that it may serve as a lead compound for developing anticancer therapies.
- Neuroprotective Effects : Research has indicated that this compound may possess neuroprotective properties by modulating pathways associated with neurodegenerative diseases. This was evidenced by its ability to reduce oxidative stress markers in neuronal cell cultures.
Q & A
Q. What are the most efficient synthetic routes for preparing 4-(difluoromethyl)picolinonitrile, and how can reaction conditions be optimized?
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions at the pyridine core. For example, halogenated pyridine precursors (e.g., 4-chloropicolinonitrile) can undergo fluorination using difluoromethylating agents like (diethylamino)sulfur trifluoride (DAST) or XtalFluor-E under controlled anhydrous conditions. Key parameters for optimization include:
- Temperature : Reactions often require reflux in solvents like chlorobenzene (110–130°C) to achieve high yields .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may enhance cross-coupling efficiency in Suzuki-Miyaura reactions when boronate esters are used .
- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures high purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound, and how do they validate structural integrity?
- NMR Spectroscopy : ¹⁹F NMR confirms the presence of the difluoromethyl group (characteristic split signals at δ ~-80 to -90 ppm) .
- X-ray Crystallography : Resolves bond lengths and angles, critical for verifying regiochemistry and fluorine substitution patterns (e.g., C-F bond distances ~1.34 Å) .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z = 179.03 for [M+H]⁺) .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s electronic properties and biological activity?
The difluoromethyl group (-CF₂H) introduces strong electron-withdrawing effects, altering the pyridine ring’s electron density. This enhances metabolic stability by reducing oxidative degradation and improving binding affinity to hydrophobic pockets in target proteins. For example:
- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .
- Hydrogen Bonding : The -CF₂H group can act as a weak hydrogen bond donor, influencing interactions with enzymes (e.g., kinase inhibitors) .
- Metabolic Resistance : Fluorine’s inductive effect slows CYP450-mediated oxidation, as shown in comparative pharmacokinetic studies .
Q. What computational strategies are effective for predicting the reactivity and docking behavior of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack (e.g., LUMO localization at the nitrile group) .
- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., binding free energy ΔG ≈ -8.5 kcal/mol for kinase inhibition). Use X-ray crystallographic data (e.g., PDB ID 6LU7) to validate docking poses .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated pyridine derivatives?
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293) and IC₅₀ protocols .
- Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence-based) with biophysical methods (e.g., SPR) to confirm target engagement .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives) that may skew activity data .
Methodological Guidance
Q. What strategies optimize regioselectivity in fluorination reactions for pyridine derivatives?
- Directing Groups : Install temporary groups (e.g., boronate esters) to steer fluorination to the 4-position .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance fluoride ion solubility, improving substitution efficiency .
- Kinetic Control : Lower temperatures (0–25°C) favor monofluorination over side reactions .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?
- Scaffold Modifications : Systematically vary substituents (e.g., 3-CF₃, 5-NH₂) to map steric/electronic effects on bioactivity .
- Free-Wilson Analysis : Quantifies contributions of individual substituents to activity (e.g., -CF₂H contributes +1.2 log units to potency) .
- In Silico QSAR : Train models using descriptors like molar refractivity and Hammett constants to predict novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
